molecular formula C7H12ClF2NO2 B3034550 4,4-Difluoropiperidin-3-yl acetate hydrochloride CAS No. 1881331-81-2

4,4-Difluoropiperidin-3-yl acetate hydrochloride

Cat. No. B3034550
M. Wt: 215.62
InChI Key: UVPDQZUEIKCLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoropiperidin-3-yl acetate hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO2 . It is used in various scientific experiments, especially in the field of pharmaceuticals .


Molecular Structure Analysis

The InChI code for 4,4-Difluoropiperidin-3-yl acetate hydrochloride is 1S/C7H11F2NO2.ClH/c1-5(11)12-6-4-10-3-2-7(6,8)9;/h6,10H,2-4H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of 4,4-Difluoropiperidin-3-yl acetate hydrochloride is 215.63 . It is recommended to be stored at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS).

Scientific Research Applications

  • Synthesis Pathways and Chemical Properties

    • 4,4-Difluoropiperidin-3-yl acetate hydrochloride is involved in synthesis pathways for 3,3-difluoropiperidines, which are of interest in organic and medicinal chemistry. A study detailed a new synthetic route starting from delta-chloro-alpha,alpha-difluoroimines, leading to 3,3-difluoropiperidines and N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
  • Conformational Analysis Using NMR Spectroscopy

    • The conformational equilibria and equilibration of 4,4-difluoropiperidine were analyzed using fluorine magnetic resonance spectroscopy. This study provided insights into the inversion rates and activation energy of 4,4-difluoropiperidine in different solvents (Yousif & Roberts, 1968).
  • Application in Medicinal Chemistry

    • In a study focused on gamma-secretase modulators, difluoropiperidine acetic acids, including compounds similar to 4,4-difluoropiperidin-3-yl acetate hydrochloride, were synthesized and tested. Selected compounds demonstrated selective lowering of Abeta42 in a mouse model, indicating potential applications in medicinal chemistry (Stanton et al., 2010).
  • Use in Organic Synthesis and Fluorine Chemistry

    • Research on the synthesis of 4-substituted 3,3-difluoropiperidines, which are structurally related to 4,4-difluoropiperidin-3-yl acetate hydrochloride, highlights its significance in the field of organic synthesis and fluorine chemistry. These compounds are seen as valuable building blocks for developing new chemicals and drugs (Surmont et al., 2010).
  • Role in Continuous Flow Chemistry

    • A study on the scale-up and optimization of continuous flow carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi in THF showcases the potential of 4,4-difluoropiperidin-3-yl acetate hydrochloride in continuous flow chemistry processes. This approach is crucial for the scalable and safe preparation of compounds for medicinal research (Kestemont et al., 2021).
  • Exploration in Novel Fluorescence Probes

    • Fluorinated compounds, similar in structure to 4,4-difluoropiperidin-3-yl acetate hydrochloride, have been used in the development of novel fluorescence probes. These probes are designed to detect reactive oxygen species, highlighting another research application in biochemistry and molecular biology (Setsukinai et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H303 and H320, suggesting that it may be harmful if swallowed and causes eye irritation . Precautionary measures include rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

(4,4-difluoropiperidin-3-yl) acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-5(11)12-6-4-10-3-2-7(6,8)9;/h6,10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPDQZUEIKCLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CNCCC1(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoropiperidin-3-yl acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoropiperidin-3-yl acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4-Difluoropiperidin-3-yl acetate hydrochloride
Reactant of Route 3
4,4-Difluoropiperidin-3-yl acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
4,4-Difluoropiperidin-3-yl acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
4,4-Difluoropiperidin-3-yl acetate hydrochloride
Reactant of Route 6
4,4-Difluoropiperidin-3-yl acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.